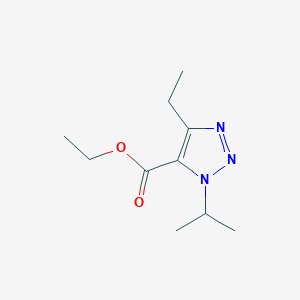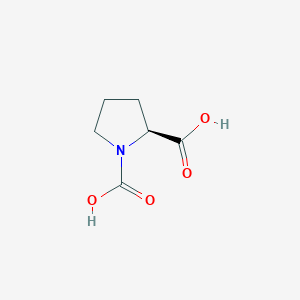
(S)-Pyrrolidine-1,2-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pyrrolidine-1,2-dicarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains two carboxylic acid groups. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have distinct biological activities compared to its ®-counterpart.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pyrrolidine-1,2-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of pyrroline derivatives, which can be catalyzed by chiral rhodium or ruthenium complexes. Another approach involves the resolution of racemic mixtures using chiral resolving agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution or asymmetric synthesis using microbial fermentation processes can be employed to produce the desired enantiomer efficiently.
化学反应分析
Types of Reactions: (S)-Pyrrolidine-1,2-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or carbodiimides for amide formation are commonly employed.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Esters and amides.
科学研究应用
(S)-Pyrrolidine-1,2-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in various biochemical pathways and as a potential inhibitor of enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a ligand in drug design.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (S)-Pyrrolidine-1,2-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of enzyme activity, alteration of metabolic pathways, or interaction with cellular receptors.
相似化合物的比较
®-Pyrrolidine-1,2-dicarboxylic acid: The enantiomer of (S)-Pyrrolidine-1,2-dicarboxylic acid with different biological activities.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyrrolidine-2,5-diones: Compounds with a similar core structure but different functional groups.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. Its dual carboxylic acid groups also provide versatility in chemical reactions and applications.
属性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC 名称 |
(2S)-pyrrolidine-1,2-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)4-2-1-3-7(4)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI 键 |
OAWXZFGKDDFTGS-BYPYZUCNSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



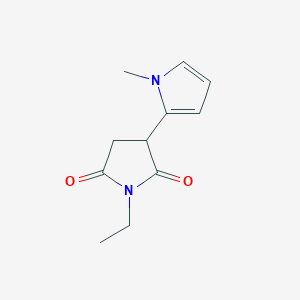

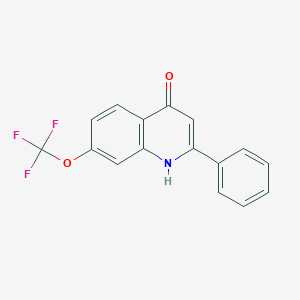

![2-(Aminomethyl)-6-cyanobenzo[d]oxazole](/img/structure/B12878400.png)



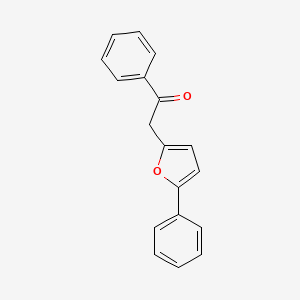
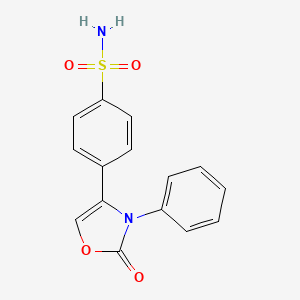

![1H-Imidazo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B12878444.png)
